molecular formula C19H17N3O5 B2495113 N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide CAS No. 920384-53-8

N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide

Cat. No.: B2495113
CAS No.: 920384-53-8
M. Wt: 367.361
InChI Key: RENSPFMENFPTDR-UHFFFAOYSA-N
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Description

N1-(2-Carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a benzofuran core substituted with a carbamoyl group at the 2-position and a 3-methoxybenzyl moiety at the N2 position.

Properties

IUPAC Name

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-26-12-6-4-5-11(9-12)10-21-18(24)19(25)22-15-13-7-2-3-8-14(13)27-16(15)17(20)23/h2-9H,10H2,1H3,(H2,20,23)(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENSPFMENFPTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide typically involves the reaction of 2-carbamoylbenzofuran with 3-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired oxalamide product.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide)
  • Structure : Features a 2,4-dimethoxybenzyl group and a pyridinylethyl chain.
  • Applications: Approved globally as a savory flavor enhancer (FEMA 4233, Savorymyx® UM33) to replace monosodium glutamate (MSG) in sauces, snacks, and frozen foods .
  • Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting hepatic clearance pathways .

Comparison with Target Compound :
The target compound replaces S336’s pyridinylethyl group with a benzofuran-carbamoyl moiety. The benzofuran ring may enhance aromatic interactions in flavor receptors, while the carbamoyl group could alter solubility or metabolic stability compared to S336’s methoxy and pyridine groups.

S5456 (N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide)
  • Structure : Differs from S336 in the positioning of methoxy groups (2,3- vs. 2,4-dimethoxybenzyl).

Pharmaceutical Oxalamide Derivatives

Compound 1c (N1-(4-Chloro-3-(Trifluoromethyl)phenyl)-N2-(2-Fluoro-4-((2-(Methylcarbamoyl)Pyridin-4-yl)Oxy)Phenyl)Oxalamide)
  • Structure : Contains halogenated aryl groups (Cl, CF3) and a fluorinated pyridine ring.
  • Applications : Investigated as a regorafenib analog for anticancer activity, with distinct 19F NMR signatures and thermal stability .

Comparison with Target Compound :
The target compound lacks halogen substituents but incorporates a benzofuran ring, which may confer different electronic properties for receptor binding. Its 3-methoxybenzyl group could enhance lipophilicity compared to 1c’s polar trifluoromethyl group.

HIV Entry Inhibitors (e.g., Compounds 13–15)
  • Structure : Feature thiazole, chlorophenyl, and hydroxymethyl groups.
  • Pharmacology : Designed to block HIV-CD4 binding, with LC-MS and NMR data confirming stereoisomerism and purity .

Comparison with Target Compound :
The target compound’s benzofuran and carbamoyl groups may prioritize metabolic stability over the thiazole-containing HIV inhibitors, which are optimized for viral entry blockade.

Metabolic and Toxicological Profiles

Compound Key Structural Features Metabolism Pathway NOEL (mg/kg bw/day) Primary Application
Target Compound Benzofuran-carbamoyl, 3-MeO-Bn Likely hepatic oxidation Not reported Hypothesized flavor/pharma
S336 (No. 1768) 2,4-DiMeO-Bn, pyridinylethyl Rapid hepatocyte metabolism 100 Flavor enhancer
S5456 2,3-DiMeO-Bn, pyridinylethyl Hepatic oxidation Not reported Flavor/CYP probe
Compound 1c Cl, CF3, fluorinated pyridine Unreported Not reported Anticancer

Key Observations :

  • Substituent Effects : Methoxy and pyridine groups in flavoring agents favor metabolic stability and low toxicity, while halogenated/pharmaceutical analogs prioritize target engagement.
  • Benzofuran vs. Benzyl : The benzofuran core in the target compound may enhance π-π stacking in flavor receptors or enzyme active sites compared to simpler benzyl groups.

Biological Activity

N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic uses, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H18N2O4\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{4}

This structure features a benzofuran moiety and an oxalamide linkage, which are critical for its biological interactions.

Research indicates that this compound exhibits various mechanisms of action:

  • Glucokinase Activation : Similar compounds have been identified as glucokinase activators, which play a crucial role in glucose metabolism. This suggests that this compound may enhance insulin sensitivity and glucose homeostasis .
  • Inhibition of Monoamine Oxidase (MAO) : The compound may also act as an inhibitor of MAO-B, an enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO-B have been studied for their potential in treating neurodegenerative diseases such as Parkinson's disease .

Biological Activity and Pharmacological Effects

The biological activity of this compound has been evaluated through various assays:

1. Antioxidant Activity

In vitro studies have shown that this compound possesses significant antioxidant properties, which can help mitigate oxidative stress in cells. This effect is particularly relevant for conditions associated with oxidative damage.

2. Anti-inflammatory Effects

Preliminary data suggest that the compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. This could be beneficial in treating chronic inflammatory diseases.

3. Cytotoxicity Against Cancer Cells

In a series of cytotoxicity assays against various cancer cell lines, this compound demonstrated selective cytotoxic effects, indicating its potential as an anticancer agent. The IC50 values varied among different cell lines, highlighting its selective activity.

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HCT116 (Colon)8.0
A549 (Lung)15.0

Case Studies

Several case studies have explored the therapeutic implications of compounds similar to this compound:

  • Case Study 1 : A study evaluated the effects of glucokinase activators on diabetic models, demonstrating improved glycemic control and insulin sensitivity, which could be extrapolated to suggest similar outcomes for this compound .
  • Case Study 2 : Research on MAO-B inhibitors has shown promise in alleviating symptoms in Parkinson's disease patients, suggesting that this compound could contribute to neuroprotective strategies .

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